molecular formula C12H16BrNS B13236132 2-(((4-Bromophenyl)thio)methyl)piperidine

2-(((4-Bromophenyl)thio)methyl)piperidine

Cat. No.: B13236132
M. Wt: 286.23 g/mol
InChI Key: BHNBREVDQYPEDB-UHFFFAOYSA-N
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Description

2-(((4-Bromophenyl)thio)methyl)piperidine is an organic compound with the molecular formula C12H16BrNS It is a piperidine derivative where a 4-bromophenylthio group is attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromophenyl)thio)methyl)piperidine typically involves the reaction of 4-bromothiophenol with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(((4-Bromophenyl)thio)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((4-Bromophenyl)thio)methyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(((4-Bromophenyl)thio)methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((4-Chlorophenyl)thio)methyl)piperidine
  • 2-(((4-Methylphenyl)thio)methyl)piperidine
  • 2-(((4-Fluorophenyl)thio)methyl)piperidine

Uniqueness

2-(((4-Bromophenyl)thio)methyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets compared to its chloro, methyl, or fluoro analogs .

Properties

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C12H16BrNS/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h4-7,11,14H,1-3,8-9H2

InChI Key

BHNBREVDQYPEDB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CSC2=CC=C(C=C2)Br

Origin of Product

United States

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